molecular formula C8H5BF4O3 B1443090 2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid CAS No. 1451393-07-9

2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid

Cat. No. B1443090
M. Wt: 235.93 g/mol
InChI Key: XAJUAAWSBUIORP-UHFFFAOYSA-N
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Description

“2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used in the synthesis of biologically active compounds .


Molecular Structure Analysis

The molecular formula of “2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid” is C7H5BF4O2 . Its molecular weight is 207.92 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid” are not detailed in the search results, phenylboronic acids are generally known to be involved in various reactions such as Suzuki-Miyaura cross-coupling and palladium-catalyzed direct arylation .

Scientific Research Applications

Influence on Adsorption Mechanism

2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid and its analogues have been studied for their influence on the adsorption mechanism of phenylboronic acids. Spectroscopic studies using techniques like FT-IR, FT-Raman, and SERS have shown that the type and position of substituents significantly affect the geometry of isomers on nanoparticle surfaces. Specifically, these substituents influence the adsorption modes of phenylboronic acid isomers, suggesting their potential application in enhancing the efficiency of adsorption-based processes in various scientific fields (Piergies et al., 2013).

Catalyst for Dehydrative Amidation

The compound acts as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This reaction is critical in peptide synthesis, and the ortho-substituent of boronic acid plays a crucial role in this process. It is noted for preventing the coordination of amines to the boron atom, thus accelerating amidation. This catalyst is particularly useful for α-dipeptide synthesis, indicating its significance in peptide and protein engineering (Wang et al., 2018).

Antifungal Activity

Certain derivatives of 2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid have exhibited significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. The tautomeric equilibrium and the position of the fluorine substituent are crucial factors in the observed antifungal activity. This insight opens up potential applications in developing antifungal agents and understanding their action mechanisms (Borys et al., 2019).

Synthesis of Copper(III) Trifluoromethyl Complexes

This compound is involved in the synthesis and reactivity studies of copper(III) trifluoromethyl complexes, which are fundamental in trifluoromethylation chemistry. These studies provide critical information on the structure and reactivity of these complexes, which have wide applications in organic synthesis and possibly in the development of new materials or pharmaceuticals (Zhang & Bie, 2016).

Synthesis and Characterization of Novel Poly(arylene ether)s

The compound is utilized in the synthesis of novel poly(arylene ether)s, showing that these materials have excellent thermal stability and higher glass transition temperatures than their linear analogs. These properties make them suitable for applications requiring materials that can withstand extreme temperatures without losing structural integrity (Banerjee et al., 2009).

Safety And Hazards

“2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF4O3/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-3,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJUAAWSBUIORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C(F)(F)F)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178761
Record name Boronic acid, B-[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid

CAS RN

1451393-07-9
Record name Boronic acid, B-[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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